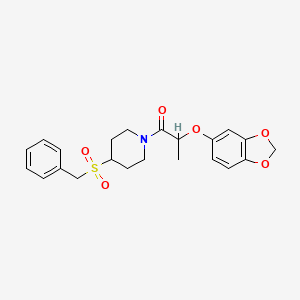
2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25NO6S and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a piperidine derivative. Its molecular formula is C19H24N2O5S, with a molecular weight of approximately 396.47 g/mol. The presence of the benzodioxole group is significant as it is known for various biological activities, including antioxidant and anti-inflammatory effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonylpiperidine component suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Systems : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, particularly those related to serotonin and dopamine.
- Antioxidant Properties : The benzodioxole moiety is associated with antioxidant activity, which may contribute to its protective effects against oxidative stress.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), leading to decreased inflammation .
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Study Findings : In vitro studies suggest that the compound can protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for assessing safety:
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(4-benzylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-16(29-18-7-8-20-21(13-18)28-15-27-20)22(24)23-11-9-19(10-12-23)30(25,26)14-17-5-3-2-4-6-17/h2-8,13,16,19H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQXWZJALRATTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













